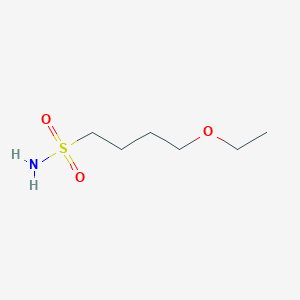
4-Ethoxybutane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxybutane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry. The compound’s structure consists of a sulfonamide group (-SO2NH2) attached to a 4-ethoxybutane chain, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-ethoxybutane-1-sulfonamide typically involves the reaction of 4-ethoxybutane with sulfonyl chloride in the presence of a base. This method is efficient and widely used in the synthesis of sulfonamides. The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine group on the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, can be achieved through large-scale reactions involving sulfonyl chlorides and amines. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-Ethoxybutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound. These products have diverse applications in different fields .
科学的研究の応用
4-Ethoxybutane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products
作用機序
The mechanism of action of 4-ethoxybutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial activity of the compound .
類似化合物との比較
Similar Compounds
Similar compounds to 4-ethoxybutane-1-sulfonamide include other sulfonamides such as:
- Sulfamethoxazole
- Sulfadiazine
- Sulfanilamide
- Sulfonimidates
- Sulfenamides
- Sulfinamides .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological propertiesThis uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C6H15NO3S |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
4-ethoxybutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
InChIキー |
BMUJRRQTRGKJLA-UHFFFAOYSA-N |
正規SMILES |
CCOCCCCS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


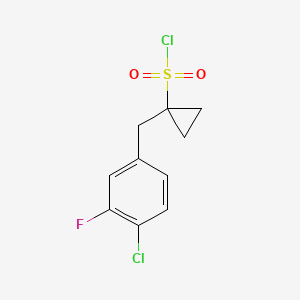
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13518085.png)
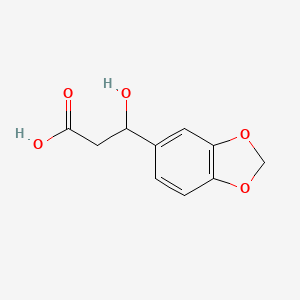
![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
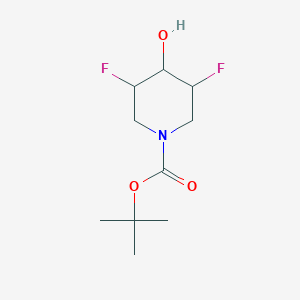
![3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine](/img/structure/B13518124.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride](/img/structure/B13518138.png)
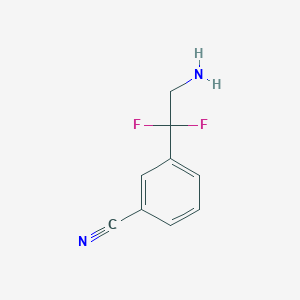
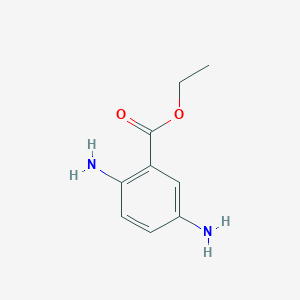
![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13518150.png)
![1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride](/img/structure/B13518161.png)
![methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride](/img/structure/B13518169.png)
![1-Oxa-4-azaspiro[5.5]undecan-9-amine](/img/structure/B13518171.png)
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)
